- Preparation of imidazolylaminopyridines and -pyrimidines as JAK kinase inhibitors., World Intellectual Property Organization, , ,
Cas no 935667-21-3 ((1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride)
935667-21-3 structure
Product Name:(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
Numero CAS:935667-21-3
MF:C6H9ClFN3
MW:177.607163190842
MDL:MFCD18207119
CID:835607
PubChem ID:66624037
Update Time:2024-10-26
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
- (R)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbaMate
- (S)-1-(5-FLUOROPYRIMIDIN-2-YL)ETHANAMINE (HYDROCHLORIDE)
- (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride
- (S)-1-(5-FLUORO-PYRIMIDIN-2-YL)-ETHYLAMINE HYDROCHLORIDE
- (1S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
- (S)-1-(5-FLUOROPYRIMIDIN-2-YL)ETHAN-1-AMINE HCL
- (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride(1:x)
- FAXIYWZAHFHREE-WCCKRBBISA-N
- 5884AC
- SB17697
- AX8244301
- (5)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
- [(1S)-1-(5-Fluo
- (1S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
- [(1S)-1-(5-Fluoropyrimidin-2-yl)ethyl]amine hydrochloride
- 935667-21-3
- DTXSID40735465
- AS-43532
- DB-353629
- (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride
- (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1)
- AKOS016000453
- (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
- 1075756-60-3
- MFCD18207119
- DB-258129
- (S)-1-(5-FLUORO-PYRIMIDIN-2-YL)-ETHYLAMINEHYDROCHLORIDE
- CS-M0358
- SCHEMBL218361
- (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
-
- MDL: MFCD18207119
- Inchi: 1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
- Chiave InChI: FAXIYWZAHFHREE-WCCKRBBISA-N
- Sorrisi: [C@H](C1N=CC(F)=CN=1)(N)C.Cl
Proprietà calcolate
- Massa esatta: 177.0469032g/mol
- Massa monoisotopica: 177.0469032g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 101
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 51.8
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 090039-250mg |
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride, 95+% |
935667-21-3 | 95+% | 250mg |
$439.00 | 2023-09-06 | |
| Matrix Scientific | 090039-1g |
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride, 95+% |
935667-21-3 | 95+% | 1g |
$975.00 | 2023-09-06 | |
| Chemenu | CM166883-1g |
(S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine hydrochloride |
935667-21-3 | 95% | 1g |
$430 | 2021-08-05 | |
| TRC | F402565-10mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride |
935667-21-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402565-50mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride |
935667-21-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | F402565-100mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride |
935667-21-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47260-250mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride |
935667-21-3 | 250mg |
¥4022.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47260-100mg |
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride |
935667-21-3 | 100mg |
¥2012.0 | 2021-09-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0231S-1g |
(S)-1-(5-Fluoro-pyrimidin-2-yl)-ethylamine hydrochloride |
935667-21-3 | 98% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0231S-5g |
(S)-1-(5-Fluoro-pyrimidin-2-yl)-ethylamine hydrochloride |
935667-21-3 | 98% | 5g |
40960.45CNY | 2021-05-07 |
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Preparation of thiazolylaminopyrimidines for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Synthesis of 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl)-3H-imidazo[4,5-b]pyridin-5-amine derivatives for treating cancer, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Preparation of pyrazolyl-amino-substituted pyrazines for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- 4-(Pyrazol-3-ylamino)pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl)-3H-imidazo[4,5-B] pyridin-5-amine derivatives and their use for the treatment of cancer, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Preparation of tricyclyl 2,4-diamino-1,3,5-triazine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- N-Pyrazolyl fused pyrimidinamine derivatives as JAK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of myeloproliferative disorders and cancer, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Pyrazol-3-yl-3H-imidazo[4,5-b]pyridine derivatives as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Riferimento
- Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases, Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Pyridoxal 5′-phosphate , Acetic acid , Potassium carbonate , Tripotassium phosphate Catalysts: Omega transaminase Solvents: Toluene , Water ; 18 h, pH 7.5, 29 °C
Riferimento
- Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor, Organic Process Research & Development, 2013, 17(9), 1123-1130
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Acetic acid , Potassium carbonate , (S)-1-Phenylethylamine , Monopotassium phosphate Catalysts: Pyridoxal 5′-phosphate , Omega transaminase Solvents: Toluene , Water ; pH 7.5; 18 h, 29 °C
1.2 Reagents: Potassium carbonate , Di-tert-butyl dicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ; 18 h, rt → 40 °C
1.2 Reagents: Potassium carbonate , Di-tert-butyl dicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ; 18 h, rt → 40 °C
Riferimento
- Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System, Organic Process Research & Development, 2013, 17(9), 1117-1122
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Di-tert-butyl dicarbonate ; 180 °C
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane
Riferimento
- Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(23), 6524-6528
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway, Journal of Medicinal Chemistry, 2011, 54(1), 262-276
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Raw materials
- (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide
- (S)-Tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
- 1-(5-fluoropyrimidin-2-yl)ethan-1-one
- (S)-alpha-phenylethylamine
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Preparation Products
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
935667-21-3 ((1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride) Prodotti correlati
- 905587-41-9(1-(5-fluoropyrimidin-2-yl)ethan-1-amine)
- 944906-24-5(1-(pyrimidin-2-yl)ethan-1-amine)
- 1314394-77-8((5-Fluoropyrimidin-2-yl)methanamine hydrochloride)
- 1414958-45-4(1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride)
- 1196155-99-3((5-fluoropyrimidin-2-yl)methanamine)
- 1616809-52-9(1-pyrimidin-2-ylethanamine;hydrochloride)
- 2138337-19-4(1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride)
- 1373223-30-3(C-(5-Fluoro-pyrimidin-2-yl)-methylamine dihydrochloride)
- 1202070-40-3((R)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine Hydrochloride)
- 905587-29-3((1S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso